molecular formula C8H12N2O B12870676 N,N,4-Trimethyl-1H-pyrrole-2-carboxamide

N,N,4-Trimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B12870676
M. Wt: 152.19 g/mol
InChI Key: CMISHEJEPMDLSW-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound with the molecular formula C8H12N2O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with trimethylamine under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N,N,4-Trimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other pyrrole derivatives .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N,N,4-trimethyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H12N2O/c1-6-4-7(9-5-6)8(11)10(2)3/h4-5,9H,1-3H3

InChI Key

CMISHEJEPMDLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C(=O)N(C)C

Origin of Product

United States

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